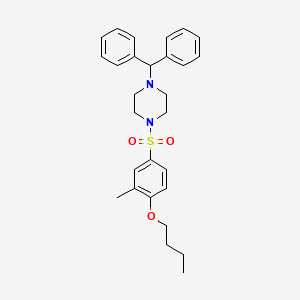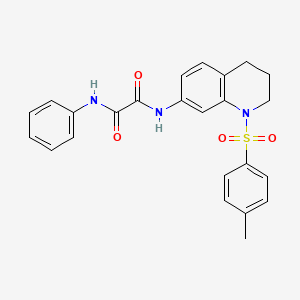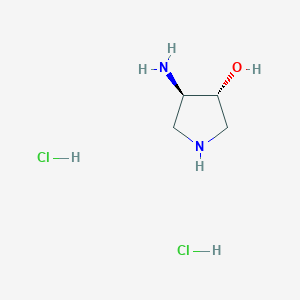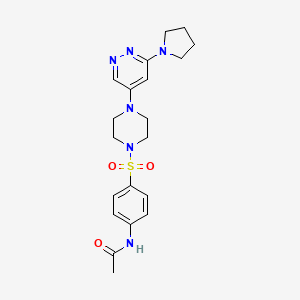
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as BMB-DPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMB-DPM belongs to the class of piperazine derivatives and has been shown to exhibit promising biological activities, including antitumor and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine may exert its antitumor and antiviral activities through the inhibition of DNA synthesis and replication.
Biochemical and Physiological Effects
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine could focus on its potential applications in the treatment of other viral infections, such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV). In addition, further studies could investigate the potential use of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in combination with other antitumor agents to enhance its efficacy and reduce potential side effects. Moreover, research could focus on optimizing the synthesis method of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with diphenylmethylpiperazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine in high purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has also shown promising antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4-butoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S/c1-3-4-21-33-27-16-15-26(22-23(27)2)34(31,32)30-19-17-29(18-20-30)28(24-11-7-5-8-12-24)25-13-9-6-10-14-25/h5-16,22,28H,3-4,17-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIMOSYBRDMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)



![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

